molecular formula C11H12O3 B13444915 (R)-Oxiraneacetic Acid Phenylmethyl Ester

(R)-Oxiraneacetic Acid Phenylmethyl Ester

Cat. No.: B13444915
M. Wt: 192.21 g/mol
InChI Key: WHGRMPDLBKOMMA-SNVBAGLBSA-N
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Description

®-Oxiraneacetic Acid Phenylmethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is notable for its unique structure, which includes an oxirane (epoxide) ring, an acetic acid moiety, and a phenylmethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Oxiraneacetic Acid Phenylmethyl Ester can be synthesized through several methods:

    Fischer Esterification: This involves the reaction of oxiraneacetic acid with phenylmethanol in the presence of a strong acid catalyst like sulfuric acid.

    Acyl Chloride Method: Oxiraneacetic acid can be converted to its acyl chloride derivative using thionyl chloride.

Industrial Production Methods

Industrial production of ®-Oxiraneacetic Acid Phenylmethyl Ester often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Hydrolysis: Oxiraneacetic acid and phenylmethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Oxiraneacetic Acid Phenylmethyl Ester is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

benzyl 2-[(2R)-oxiran-2-yl]acetate

InChI

InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1

InChI Key

WHGRMPDLBKOMMA-SNVBAGLBSA-N

Isomeric SMILES

C1[C@H](O1)CC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(O1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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